Abiraterone Tosylate
Beschreibung
Abiraterone tosylate (C₃₁H₃₇NO₃S, molecular weight: 503.7 g/mol) is a tosylate salt form of abiraterone, a steroidal CYP17A1 inhibitor used primarily in oncology . While abiraterone acetate (a prodrug of abiraterone) is well-established for treating metastatic castration-resistant prostate cancer (mCRPC), abiraterone tosylate is less characterized in standalone applications. It is notably used in combination therapies, such as AKEEGA™, where it is paired with niraparib tosylate (a PARP inhibitor) for BRCA-mutated mCRPC . The tosylate moiety enhances solubility and stability, critical for formulation and bioavailability .
Eigenschaften
Molekularformel |
C₃₁H₃₇NO₃S |
|---|---|
Molekulargewicht |
503.7 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Abiraterone Acetate vs. Abiraterone Tosylate
Key Differences :
- Abiraterone acetate is a well-characterized prodrug, while abiraterone tosylate is primarily used in combination regimens.
Comparison with Other CYP17A1 Inhibitors
Ketoconazole
- Mechanism: Non-selective CYP17A1 inhibitor with additional antifungal activity.
- IC₅₀ : ~100–1,000 nM (lower potency vs. abiraterone) .
- Limitations : Short half-life, adrenal insufficiency, off-target CYP inhibition .
- Advantage of Abiraterone : 10–100x higher potency and specificity for CYP17A1 .
Orteronel (TAK-700)
Comparison with PARP Inhibitors (Niraparib Tosylate)
Comparison with Tosylate-Containing Anticancer Agents
Q & A
Q. How does Abiraterone Tosylate inhibit CYP17A1, and what experimental methodologies validate its mechanism of action?
Abiraterone Tosylate irreversibly inhibits CYP17A1, a key enzyme in androgen biosynthesis, by binding to its heme cofactor and disrupting the 17α-hydroxylase and 17,20-lyase activities . Researchers typically validate this mechanism using in vitro enzyme inhibition assays (e.g., radiolabeled substrate conversion assays) and in vivo models (e.g., castration-resistant prostate cancer xenografts). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to quantify drug metabolites and confirm target engagement .
Q. What analytical methods are recommended for quantifying Abiraterone Tosylate and its metabolites in biological samples?
LC-MS/MS is the gold standard for simultaneous quantification of Abiraterone Tosylate and its metabolites (e.g., abiraterone sulfate) in plasma. Key parameters include:
- Chromatographic separation : C18 columns with gradient elution (methanol/ammonium formate buffer).
- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 350.2 → 156.1 for abiraterone).
- Validation : Adherence to FDA guidelines for precision (CV <15%), accuracy (85–115%), and sensitivity (LLOQ ≤1 ng/mL) .
Q. How should researchers design pharmacokinetic (PK) studies for Abiraterone Tosylate in preclinical models?
PK studies require:
- Dosing regimens : Oral administration at 50–100 mg/kg/day in rodent models, adjusted for bioavailability (~50% in humans).
- Sampling : Serial blood collection at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Data analysis : Non-compartmental methods to calculate AUC, C~max~, and t~1/2~. Tissue distribution studies (e.g., prostate-specific uptake) should use radiolabeled compounds or LC-MS/MS .
Advanced Research Questions
Q. What strategies resolve contradictions in clinical trial data when combining Abiraterone Tosylate with PARP inhibitors like Olaparib?
The PROpel trial (NCT03732820) reported a median radiographic progression-free survival (rPFS) of 24.8 months for Olaparib/Abiraterone vs. 16.6 months for placebo/Abiraterone (HR 0.66) . However, subgroup analyses revealed heterogeneity in BRCA-mutant vs. wild-type populations. To address contradictions:
Q. How can researchers optimize experimental models to study resistance mechanisms to Abiraterone Tosylate?
Resistance often involves upregulation of glucocorticoid receptors (GR) or alternative androgen synthesis pathways. Recommended approaches:
- Transcriptomic profiling : RNA-seq of resistant cell lines (e.g., LNCaP-AR) to identify GR-driven pathways.
- CRISPR screens : Knockout candidate genes (e.g., AKR1C3) to validate their role in resistance.
- Patient-derived organoids (PDOs) : Recapitulate tumor microenvironment interactions and test salvage therapies (e.g., enzalutamide) .
Q. What methodological considerations are critical for evaluating Abiraterone Tosylate’s off-target effects in non-prostate cancers?
While primarily used in prostate cancer, off-target effects in adrenal or hepatic tissues require:
- Toxicity screens : High-throughput screening (HTS) in >100 cell lines (e.g., NCI-60 panel).
- CYP profiling : Assess inhibition of CYP3A4/2D6 using fluorogenic substrates.
- Adrenal function tests : Measure cortisol and ACTH levels in long-term in vivo studies .
Data Interpretation and Validation
Q. How should conflicting survival data from phase III trials (e.g., TAX 327 vs. PROpel) be reconciled?
The TAX 327 trial showed a median survival of 18.9 months for docetaxel/Abiraterone vs. 16.5 months for mitoxantrone/Abiraterone (HR 0.76) , while PROpel reported 42.1 months for Olaparib/Abiraterone . Key reconciliation steps:
- Trial design differences : PROpel included biomarker-selected populations, whereas TAX 327 was unselected.
- Crossover effects : Adjust for post-progression therapies (e.g., PARP inhibitors) using rank-preserving structural failure time models.
- Meta-analysis : Pool individual patient data (IPD) to assess treatment-by-subgroup interactions .
Q. What in silico tools predict Abiraterone Tosylate’s drug-drug interaction (DDI) potential?
Use PBPK modeling (e.g., Simcyp®) with parameters:
- Physicochemical properties : LogP 5.12, solubility 1.65–1.77 mg/mL (pH 1.2–6.8).
- Enzyme kinetics : CYP3A4 K~i~ = 2.1 µM (competitive inhibition).
- Clinical validation : Compare simulated vs. observed DDI with CYP3A4 inducers (e.g., rifampin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
